![molecular formula C5H8O3 B2857426 3-hydroxydihydro-2H-pyran-4(3H)-one CAS No. 72250-01-2](/img/structure/B2857426.png)
3-hydroxydihydro-2H-pyran-4(3H)-one
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Overview
Description
“3-hydroxydihydro-2H-pyran-4(3H)-one” is a chemical compound that is part of the pyran family . Pyrans are a class of organic compounds that are characterized by a six-membered ring structure consisting of four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyrans, including “3-hydroxydihydro-2H-pyran-4(3H)-one”, has been a subject of interest in organic chemistry. Various methods have been reported, including the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the use of molecular iodine to catalyze the synthesis of substituted pyrans and furans under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “3-hydroxydihydro-2H-pyran-4(3H)-one” consists of a six-membered ring with four carbon atoms, one oxygen atom, and one hydrogen atom . The molecular formula is C5H8O .Chemical Reactions Analysis
The chemical reactions involving “3-hydroxydihydro-2H-pyran-4(3H)-one” are diverse. For instance, it can undergo a titanocene-catalyzed reductive domino reaction to produce gem-difluorobishomoallylic alcohols . It can also participate in the carbonyl ene reaction to produce β-hydroxydihydropyrans .Scientific Research Applications
Antiproliferative Activity
Benzopyran-4-ones, which include 3-hydroxyoxan-4-one, have been found to have significant antiproliferative activity against multi-drug resistant cancer cell lines . This makes them potential candidates for the development of new anticancer drugs .
Anti-inflammatory Agents
In addition to their antiproliferative activity, benzopyran-4-ones have also been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .
Whitening Agent in Cosmetics
3-hydroxy-4-pyranones, such as kojic acid, have been used as whitening agents in cosmetics . This is due to their ability to inhibit the enzyme tyrosinase, which plays a key role in the biosynthesis of the skin pigment melanin .
Antibacterial and Antifungal Activity
Kojic acid, a 3-hydroxy-4-pyranone, has been found to have significant antibacterial and antifungal activities . This suggests that it could be used in the development of new antimicrobial agents .
Anticancer Activity
Kojic acid and its derivatives have been found to have anticancer activity . This is thought to be due to their ability to induce apoptosis (programmed cell death) in cancer cells .
HIV Integrase Inhibitors
3-hydroxy-pyran-4-one derivatives have been investigated as potential HIV integrase inhibitors . HIV integrase is an enzyme that is essential for the replication of the HIV virus, so inhibiting this enzyme could be a promising strategy for the treatment of HIV .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 3-Hydroxyoxan-4-one are currently unknown. A study on a similar compound, 3-hydroxy-4-pyranone, revealed that it could be involved in the synthesis of fatty acids
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . .
properties
IUPAC Name |
3-hydroxyoxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONISXKJRMECRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxydihydro-2H-pyran-4(3H)-one |
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